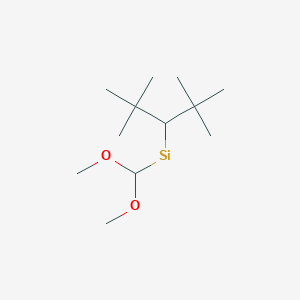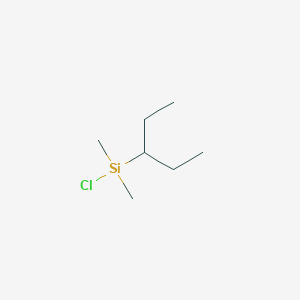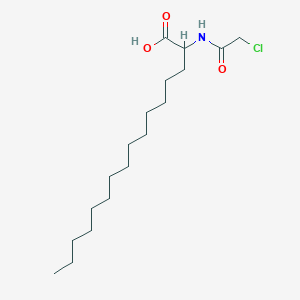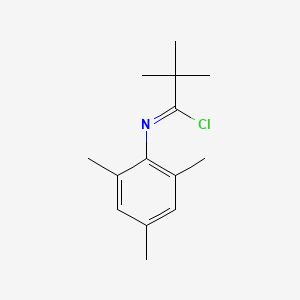![molecular formula C11H10FNO3S B15164689 2,4-Thiazolidinedione, 5-[2-(2-fluorophenoxy)ethyl]- CAS No. 200631-97-6](/img/structure/B15164689.png)
2,4-Thiazolidinedione, 5-[2-(2-fluorophenoxy)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Thiazolidinedione, 5-[2-(2-fluorophenoxy)ethyl]- is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiazolidinedione family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the 2-fluorophenoxyethyl group enhances its pharmacological properties, making it a valuable compound for various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Thiazolidinedione, 5-[2-(2-fluorophenoxy)ethyl]- typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 2,4-thiazolidinedione with 2-(2-fluorophenoxy)ethyl bromide in the presence of a base such as anhydrous potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is then heated under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Thiazolidinedione, 5-[2-(2-fluorophenoxy)ethyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Substituted thiazolidinedione derivatives
Wissenschaftliche Forschungsanwendungen
2,4-Thiazolidinedione, 5-[2-(2-fluorophenoxy)ethyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial, antioxidant, and anticancer agent.
Medicine: Explored for its hypoglycemic activity and potential use in the treatment of type 2 diabetes by improving insulin resistance through peroxisome proliferator-activated receptor gamma (PPAR-γ) activation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2,4-Thiazolidinedione, 5-[2-(2-fluorophenoxy)ethyl]- involves the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ). This activation leads to the modulation of gene expression involved in glucose and lipid metabolism, thereby improving insulin sensitivity and exerting hypoglycemic effects. Additionally, the compound’s antimicrobial and antioxidant activities are attributed to its ability to interact with various cellular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.
Pioglitazone: A thiazolidinedione compound with similar hypoglycemic activity.
Troglitazone: An older thiazolidinedione derivative with similar pharmacological properties but withdrawn due to hepatotoxicity.
Uniqueness
2,4-Thiazolidinedione, 5-[2-(2-fluorophenoxy)ethyl]- stands out due to the presence of the 2-fluorophenoxyethyl group, which enhances its pharmacological properties and broadens its range of applications. This unique structural feature allows for improved biological activity and selectivity compared to other thiazolidinedione derivatives .
Eigenschaften
CAS-Nummer |
200631-97-6 |
|---|---|
Molekularformel |
C11H10FNO3S |
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
5-[2-(2-fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C11H10FNO3S/c12-7-3-1-2-4-8(7)16-6-5-9-10(14)13-11(15)17-9/h1-4,9H,5-6H2,(H,13,14,15) |
InChI-Schlüssel |
VVUWDCNUSNOQMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)OCCC2C(=O)NC(=O)S2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[4-(3-Methylpiperidin-1-yl)phenyl]methylidene}propanedinitrile](/img/structure/B15164609.png)
![4-[(Benzyloxy)methyl]cyclohex-3-en-1-one](/img/structure/B15164611.png)
![2,2'-Oxybis[6-(trifluoromethyl)pyridine]](/img/structure/B15164617.png)
![5-Methyl-2-phenyl[1,3]oxazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B15164619.png)
![N-[3-(4-Benzylpiperidin-1-yl)propyl]-N'-phenylurea](/img/structure/B15164628.png)
![3-[1,1-Dimethyl-2-(2-hydroxyphenyl)-2-oxoethyl]pyridine 1-oxide](/img/structure/B15164635.png)
![[(1-Fluorododecan-2-YL)selanyl]benzene](/img/structure/B15164637.png)


![2-Chloro-3-hydroxy-5-methylfuro[3,2-c]quinolin-4(5H)-one](/img/structure/B15164663.png)



